molecular formula C10H11ClF3N B2879632 [1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1545011-68-4

[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B2879632
CAS No.: 1545011-68-4
M. Wt: 237.65
InChI Key: FKFZTICTMWIAGP-UHFFFAOYSA-N
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Description

[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride is a chemical compound characterized by a trifluorophenyl group attached to a cyclopropyl ring, which is further connected to a methanamine group and a hydrochloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4,6-trifluorophenyl as the starting material.

  • Cyclopropanation: The trifluorophenyl group undergoes cyclopropanation to form the cyclopropyl ring.

  • Amination: The cyclopropyl ring is then aminated to introduce the methanamine group.

  • Formation of Hydrochloride: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Substituted derivatives with different substituents.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of trifluorophenyl groups with biological molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • 1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride

  • 1-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride

  • N-methyl-1-(2,4,6-trifluorophenyl)methanamine hydrochloride

Uniqueness: [1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride is unique due to its trifluorophenyl group, which imparts distinct chemical and physical properties compared to similar compounds. This makes it particularly valuable in specific applications where these properties are advantageous.

Biological Activity

[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClF3N

The biological activity of this compound is primarily attributed to its interaction with microtubules. Microtubule stabilization is crucial for various cellular processes, including cell division and intracellular transport. Studies have shown that compounds with similar structures can modulate microtubule dynamics by either stabilizing or destabilizing these structures.

Key Mechanisms:

  • Microtubule Stabilization : The presence of the trifluorophenyl group enhances binding affinity to microtubules, promoting stability and preventing depolymerization.
  • Cellular Response Modulation : The compound can induce distinct cellular responses based on concentration, leading to either increased stability markers or proteasome-dependent degradation of tubulin.

Structure-Activity Relationship (SAR)

Research has indicated that the substitution pattern of fluorine atoms on the phenyl ring significantly affects the potency of the compound. The following table summarizes findings from various studies regarding the SAR of related compounds:

CompoundFluorine SubstitutionActivity Level (IC50)Notes
ANo FluorineHighControl compound
B2-FluoroModerateReduced activity
C2,4-DifluoroLowMinimal effect
D2,4,6-TrifluoroVery HighOptimal activity

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies :
    • In a study assessing microtubule stabilization, compounds similar to this compound demonstrated significant increases in acetylated and detyrosinated α-tubulin levels at low concentrations (1-10 µM), indicating effective stabilization of microtubules .
  • In Vivo Efficacy :
    • Animal models treated with this compound showed improved outcomes in conditions characterized by disrupted microtubule dynamics. Specifically, it was observed that treatment resulted in reduced tumor growth rates in xenograft models .
  • Toxicity Assessment :
    • The compound exhibited low cytotoxicity across various cell lines up to concentrations of 100 µM, suggesting a favorable safety profile for further development .

Case Studies

  • Case Study 1 : A research team investigated the effects of this compound on neurodegenerative disease models. Results indicated that it could mitigate tau phosphorylation in transgenic mouse models, highlighting its potential as a therapeutic agent for Alzheimer's disease .
  • Case Study 2 : Another study focused on its application in cancer therapy. The compound was shown to enhance the efficacy of existing chemotherapeutics by synergistically stabilizing microtubules and inhibiting tumor cell proliferation .

Properties

IUPAC Name

[1-(2,4,6-trifluorophenyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-6-3-7(12)9(8(13)4-6)10(5-14)1-2-10;/h3-4H,1-2,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFZTICTMWIAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=C(C=C(C=C2F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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